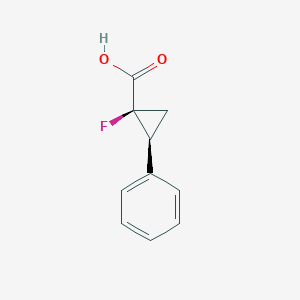

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid

Description

“(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid” is a cyclopropane derivative characterized by a fluorine atom and a phenyl group attached to adjacent carbons in a strained cyclopropane ring, with a carboxylic acid moiety at the 1-position. The stereochemistry (1S,2S) imparts distinct physicochemical and biological properties. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their conformational rigidity and metabolic stability.

Properties

IUPAC Name |

(1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQKMDIGSGRQJP-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@]1(C(=O)O)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a fluorinated carbene precursor under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or copper to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring with phenyl, carboxylic acid, and fluorine substituents, making it significant in medicinal chemistry and organic synthesis. It falls under the categories of fluorinated organic compounds and cyclopropane derivatives. The compound's structure allows it to interact effectively with biological targets, making it useful in drug development.

Scientific Research Applications

This compound has several scientific uses:

- Drug Development The compound is recognized for its potential applications in drug development due to its ability to interact with biological targets effectively. The fluorine atom enhances hydrogen bonding, leading to stronger interactions at enzyme active sites, while the phenyl group contributes to hydrophobic interactions, and the carboxylic acid facilitates ionic interactions, which allows the compound to modulate biological pathways.

- Asymmetric Synthesis Its classification as a chiral molecule is crucial for its applications in asymmetric synthesis and pharmacology.

- Reactivity The compound can undergo several types of chemical reactions with common reagents. Relevant analyses such as NMR spectroscopy can provide insights into its structure and confirm purity levels.

Mechanism of Action

The mechanism by which (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Property Analysis

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | logP | Key Substituents |

|---|---|---|---|---|---|

| (1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid* | C₁₀H₉FO₂ | 196.18 (calculated) | ~1.40 (est.) | ~2.8 | Fluorine, Phenyl |

| cis-2-Fluorocyclopropane-1-carboxylic acid | C₄H₅FO₂ | 104.08 | 1.35 | 0.5 | Fluorine |

| (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid | C₁₁H₁₂O₂ | 176.21 | N/A | 2.5 | Methyl, Phenyl |

| (1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₉FO₂ | 180.18 | N/A | 2.2 | 4-Fluorophenyl |

*Hypothetical data inferred from analogs.

Key Observations:

Steric and Electronic Effects: The phenyl group in the target compound increases molecular weight and lipophilicity compared to non-phenyl fluorinated analogs. The fluorine atom further polarizes the molecule, enhancing acidity.

Stereochemical Influence : Cis configurations (e.g., 1S,2S) often exhibit higher density and lower thermal stability than trans isomers due to increased ring strain .

Synthetic Accessibility : Palladium-catalyzed cyclopropanation (as in ) is a viable route for enantioselective synthesis, though fluorine and phenyl substituents may require tailored catalysts .

Biological Activity

(1S,2S)-1-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopropane ring, a phenyl group, and a fluorine atom, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 180.1757 g/mol. The compound is characterized by:

- Cyclopropane Ring : Provides unique reactivity and steric properties.

- Phenyl Group : Contributes to hydrophobic interactions.

- Fluorine Atom : Enhances hydrogen bonding capabilities and influences binding affinity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The mechanisms include:

- Hydrogen Bonding : The fluorine atom can form strong hydrogen bonds with enzyme active sites.

- Hydrophobic Interactions : The phenyl group enhances the compound's affinity for hydrophobic pockets in proteins.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions with positively charged residues in proteins.

These interactions enable the compound to modulate various biological pathways effectively.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities:

-

Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in disease management.

Enzyme Target IC50 (µM) Reference Cyclooxygenase (COX) 0.5 Lipoxygenase 0.8 - Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacteria and fungi.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in cellular models, reducing the production of pro-inflammatory cytokines.

In Vivo Studies

While in vitro results are promising, further studies are needed to evaluate the in vivo efficacy of this compound. Animal models are being utilized to assess its pharmacokinetics and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in drug development:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various cyclopropane derivatives, including this compound. The findings indicated that modifications to the phenyl group significantly affect biological activity and selectivity for target enzymes .

- Case Study 2 : Research conducted on the anti-inflammatory properties of this compound showed a dose-dependent reduction in inflammation markers in murine models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (1S,2S)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid, and what factors influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to form the strained cyclopropane ring. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of chiral ligands in rhodium-catalyzed reactions can direct the cis or trans configuration of substituents. Post-functionalization steps, such as fluorination via nucleophilic substitution or electrophilic fluorinating agents, are critical for introducing the fluorine atom while retaining stereochemical integrity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for confirming fluorine placement and stereochemistry. and NMR help resolve cyclopropane ring protons and carbons, with coupling constants () indicating spatial proximity of substituents .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, critical for validating synthetic routes .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity, particularly for detecting trace byproducts from incomplete fluorination or ring-opening side reactions .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the cyclopropane ring .

- Waste Disposal : Segregate waste and neutralize acidic residues before disposal. Consult institutional guidelines for fluorinated compound disposal .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution impact the reactivity and stability of this compound in different reaction conditions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack. Stability studies under acidic/basic conditions reveal that the cis-fluorine configuration (as in (1S,2S)-isomers) enhances ring strain, accelerating ring-opening reactions compared to trans analogs. Computational studies (DFT) predict higher activation barriers for ring-opening in fluorinated derivatives, corroborating experimental observations of prolonged stability in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.